molecular formula C12H2BrCl7 B14319755 1,1'-Biphenyl, bromoheptachloro- CAS No. 104549-49-7

1,1'-Biphenyl, bromoheptachloro-

Cat. No.: B14319755
CAS No.: 104549-49-7
M. Wt: 474.2 g/mol
InChI Key: YMSPGDGDOYGUTM-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, bromoheptachloro- is a halogenated biphenyl compound Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromoheptachloro- can be synthesized through various halogenation reactions. One common method involves the bromination and chlorination of biphenyl. The reaction typically uses bromine (Br2) and chlorine (Cl2) as halogenating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of halogenation .

Industrial Production Methods: Industrial production of halogenated biphenyls often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production of 1,1’-Biphenyl, bromoheptachloro-.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, bromoheptachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1,1’-Biphenyl, bromoheptachloro- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, bromoheptachloro- involves its interaction with molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

    1,1’-Biphenyl: The parent compound without halogenation.

    1,1’-Biphenyl, 4-bromo-: A mono-brominated derivative.

    1,1’-Biphenyl, 4-chloro-: A mono-chlorinated derivative.

Uniqueness: 1,1’-Biphenyl, bromoheptachloro- is unique due to its high degree of halogenation, which imparts distinct chemical and physical properties.

Properties

CAS No.

104549-49-7

Molecular Formula

C12H2BrCl7

Molecular Weight

474.2 g/mol

IUPAC Name

1-(4-bromo-2,3-dichlorophenyl)-2,3,4,5,6-pentachlorobenzene

InChI

InChI=1S/C12H2BrCl7/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H

InChI Key

YMSPGDGDOYGUTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Br

Origin of Product

United States

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